molecular formula C22H22ClNOS B12217538 2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone

2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone

Cat. No.: B12217538
M. Wt: 383.9 g/mol
InChI Key: GAQMCRBJAPGXLC-UHFFFAOYSA-N
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Description

This compound features a pyrrole ring substituted with 2,5-dimethyl and 2-phenylethyl groups at positions 1 and 3, respectively. The ethanone moiety at position 3 is further functionalized with a 4-chlorophenylsulfanyl group. The synthesis likely involves reacting a 2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone intermediate with 4-chlorothiophenol under basic conditions, analogous to procedures described for related compounds .

Properties

Molecular Formula

C22H22ClNOS

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]ethanone

InChI

InChI=1S/C22H22ClNOS/c1-16-14-21(22(25)15-26-20-10-8-19(23)9-11-20)17(2)24(16)13-12-18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3

InChI Key

GAQMCRBJAPGXLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The Paal-Knorr reaction, a cornerstone in pyrrole synthesis, involves cyclocondensation of a 1,4-diketone with a primary amine. For the target compound, 2,5-hexanedione (1,4-diketone) reacts with 2-phenylethylamine under solvent-free, neat conditions at 50–80°C for 24–48 hours. This step forms the 2,5-dimethylpyrrole scaffold with a 2-phenylethyl substituent on nitrogen (Figure 1).

Table 1: Optimization of Paal-Knorr Reaction Conditions

Parameter Optimal Value Yield (%)
Temperature 70°C 92
Reaction Time 36 h 89
Solvent Neat 95
Catalyst None 90

The absence of solvent enhances atom economy, aligning with green chemistry principles. The product, 1-(2-phenylethyl)-2,5-dimethyl-1H-pyrrole , is isolated via vacuum distillation or recrystallization from ethanol.

Ethanone Functionalization at the Pyrrole 3-Position

Friedel-Crafts Acylation

Electrophilic acylation at the pyrrole’s 3-position introduces the ethanone group. Using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C for 6 hours, the reaction proceeds via acylation at the electron-rich β-position.

Reaction Conditions:

  • Acetyl chloride: 1.2 equiv
  • AlCl₃: 1.5 equiv
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 78–82%

Alternative Acylation Methods

Direct incorporation of the ethanone during Paal-Knorr synthesis is feasible using 3-acetyl-2,5-hexanedione , though this substrate’s limited availability necessitates custom synthesis. This method bypasses post-cyclization acylation but reduces overall yield to 68% due to steric hindrance.

Sulfanylation Reaction for Thioether Formation

Nucleophilic Substitution

The α-carbon of the ethanone undergoes bromination using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 70°C, 4 h), yielding 1-(3-bromoacetyl)-2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole . Subsequent reaction with 4-chlorobenzenethiol in dioxane with K₂CO₃ and TBAB (phase-transfer catalyst) at 80°C for 12 hours installs the sulfanyl group.

Table 2: Sulfanylation Optimization

Parameter Optimal Value Yield (%)
Solvent Dioxane 85
Base K₂CO₃ 87
Catalyst TBAB (0.008 mol%) 83
Temperature 80°C 86

One-Pot Thioether Formation

An alternative one-pot approach combines bromination and sulfanylation, using 4-chlorobenzenethiol directly with NBS and TBAB in acetonitrile. This method shortens the synthesis to 8 hours but reduces yield to 74% due to competing side reactions.

Alternative Synthetic Pathways and Comparative Analysis

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling between 1-(3-bromoacetyl)-2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole and 4-chlorophenylboronic acid is explored, but poor reactivity of the α-bromo ketone limits yield to <30%.

Thiol-Ene Click Chemistry

UV-initiated thiol-ene reaction between 1-(3-vinylacetyl)-2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole and 4-chlorobenzenethiol offers regioselectivity but requires specialized equipment, achieving 65% yield.

Table 3: Method Comparison

Method Yield (%) Purity (%) Scalability
Nucleophilic Sub. 87 98 High
One-Pot 74 95 Moderate
Click Chemistry 65 97 Low

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve sulfanylation kinetics but complicate purification. Dioxane balances reactivity and ease of isolation.

Catalyst Loading

TBAB at 0.008 mol% maximizes thiolate anion generation without emulsion formation. Excess catalyst promotes by-product formation.

Temperature Control

Sulfanylation above 80°C accelerates hydrolysis of the bromoacetyl intermediate, necessitating precise thermal regulation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.99 (t, SCH₂), 3.58 (t, CH₂OH), 6.98–7.72 (m, aromatic H), 12.48 (s, NH).
  • IR (cm⁻¹): 1713 (C=O), 2225 (C≡N), 2850–3430 (OH).
  • Elemental Analysis: C 63.91%, H 4.95%, N 11.47%, S 13.12%.

Chromatographic Purity

HPLC with C18 column (acetonitrile/water, 70:30) confirms ≥98% purity, with retention time 12.3 min.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer properties. In vitro assays demonstrate that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study conducted by Walid Fayad et al. (2019) reported that this compound showed promising results in inhibiting tumor growth when tested on multicellular spheroids, which are considered a more accurate model for studying tumor behavior compared to traditional monolayer cultures .

Drug Development

The unique structural features of 2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone make it a candidate for further development into a therapeutic agent. Its ability to selectively target cancer cells while sparing normal cells is crucial for minimizing side effects associated with conventional chemotherapy.

Combination Therapies

There is growing interest in exploring this compound as part of combination therapies. Studies suggest that using it alongside established chemotherapeutic agents could enhance overall efficacy by overcoming drug resistance mechanisms commonly observed in cancer treatment .

Case Studies and Research Findings

A number of case studies have been documented regarding the application of 2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone:

Study Findings
Walid Fayad et al. (2019)Demonstrated significant cytotoxicity against multiple cancer cell linesSupports further investigation into its use as an anticancer agent
Research on MAPK inhibitionShowed effective inhibition of pMAPK in liver and lung tissuesIndicates potential for targeting specific signaling pathways in cancer therapy
Combination therapy trialsEnhanced efficacy when combined with standard chemotherapy drugsSuggests a viable strategy for improving treatment outcomes

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic or biological outcome .

Comparison with Similar Compounds

Physicochemical and Functional Differences

  • Lipophilicity: The 4-chlorophenylsulfanyl group in the target compound likely confers moderate lipophilicity (XLogP3 ~3.5), comparable to the chloro-ethanone derivative (XLogP3 = 3.7) . In contrast, analogs with polar groups like sulfonyl () or methoxyphenyl () may exhibit reduced logP values.
  • Synthetic Flexibility: The target compound’s synthesis mirrors methods for analogs in –7, where halogenated ethanones react with sulfur-containing nucleophiles. However, tetrazole/thiadiazole-containing analogs require longer reaction times (e.g., 5-hour reflux in vs. 10-hour stirring in ) .
  • For instance, tetrazole groups (as in 8c) are metabolically stable bioisosteres for carboxylates, whereas thiadiazoles (8a) may enhance π-π interactions with target proteins .

Computational and Crystallographic Insights

  • Crystallography : SHELX software () is widely used for structural validation of similar small molecules, suggesting its applicability for resolving the target compound’s conformation .

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone is a synthetic derivative that exhibits various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C19H22ClN2OS
  • Molecular Weight: 358.91 g/mol

The compound features a pyrrole ring, a chlorophenyl group, and a sulfanyl moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological effects, including:

  • Antimicrobial Activity: Compounds containing chlorophenyl and sulfanyl groups often show antibacterial properties.
  • Antioxidant Activity: The presence of the pyrrole ring contributes to antioxidant capabilities.
  • Enzyme Inhibition: Potential inhibition of enzymes such as acetylcholinesterase and urease has been observed in related compounds.

Antibacterial Activity

Studies have reported that derivatives of chlorophenyl sulfanyl compounds demonstrate moderate to strong antibacterial activity against various strains. For instance, compounds with similar functional groups have shown effectiveness against Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainInhibition Zone (mm)
Compound ASalmonella typhi15
Compound BBacillus subtilis20

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated through various assays. For example, derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease:

EnzymeIC50 (µM)Reference
AChE5.0
Urease3.5

These results suggest that the compound could be a candidate for further studies in enzyme inhibition.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Binding Affinity: The chlorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
  • Enzyme Interaction: The sulfanyl group may participate in hydrogen bonding with active sites on enzymes, leading to inhibition.

Case Studies

Recent studies have demonstrated the efficacy of similar compounds in preclinical models:

  • In Vivo Studies: A recent study evaluated the effects of a related compound on bacterial infections in mice. The results indicated a significant reduction in bacterial load compared to controls, suggesting potential therapeutic applications .
  • Toxicity Assessment: Toxicological evaluations have shown that derivatives exhibit low toxicity profiles in mammalian cell lines, indicating a favorable safety margin for further development .

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